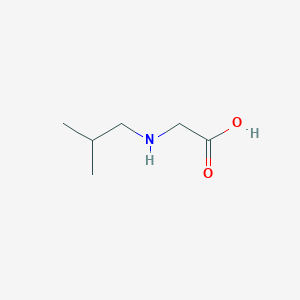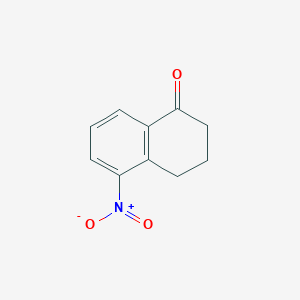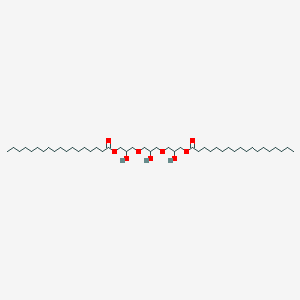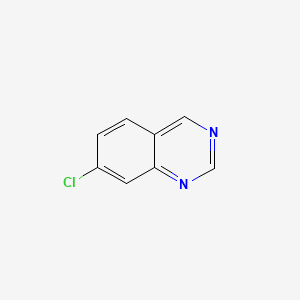
7-Cloroquinazolina
Descripción general
Descripción
7-Chloroquinazoline is an organic compound belonging to the quinazoline family, characterized by a chloro substituent at the seventh position of the quinazoline ring. Quinazolines are aromatic heterocycles with a bicyclic structure consisting of a benzene ring fused with a pyrimidine ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
7-Chloroquinazoline: primarily targets specific molecular pathways. It belongs to a group of chemicals known as quinazoline derivatives. These compounds exhibit a wide range of biological properties and have been investigated for their potential therapeutic effects against various cancers, including bladder cancer .
Mode of Action
These derivatives often interfere with signaling pathways, cell growth, and survival mechanisms .
Biochemical Pathways
While specific pathways impacted by 7-Chloroquinazoline are not well-defined, we can draw parallels from related compounds. For instance, derivatives like erlotinib, gefitinib, and lapatinib (which share the quinazoline scaffold) target epidermal growth factor receptor (EGFR) and other tyrosine kinases. These pathways play crucial roles in cell proliferation, differentiation, and survival .
Result of Action
The molecular and cellular effects of 7-Chloroquinazoline likely involve modulation of signaling cascades, cell cycle progression, and apoptosis. By targeting specific pathways, it may inhibit tumor growth and promote cancer cell death. Detailed studies are necessary to confirm these effects .
Action Environment
Environmental factors, such as pH, oxygen levels, and drug interactions, can influence the stability and efficacy of 7-Chloroquinazoline. These factors impact drug delivery, tissue distribution, and overall therapeutic outcomes .
: Wdowiak, P., Matysiak, J., Kuszta, P., Czarnek, K., Niezabitowska, E., Baj, T., & Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Front. Chem., 9, 765552 (2021). Read more
Análisis Bioquímico
Cellular Effects
Quinazoline derivatives have been reported to exhibit a broad spectrum of biological activities, including anti-cancer, anti-microbial, and anti-convulsant effects . It is plausible that 7-Chloroquinazoline may have similar effects on cells, but specific studies are needed to confirm this.
Molecular Mechanism
Quinazoline derivatives are known to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroquinazoline typically involves the chlorination of quinazoline derivatives. One common method is the reaction of 2-aminobenzonitrile with carbon dioxide in the presence of a suitable catalyst to form quinazoline-2,4-dione, followed by chlorination at the seventh position . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the chloro substituent .
Industrial Production Methods: Industrial production of 7-Chloroquinazoline often employs large-scale chlorination processes using chlorinating agents like thionyl chloride or phosphorus pentachloride. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications in pharmaceuticals and agrochemicals .
Análisis De Reacciones Químicas
Types of Reactions: 7-Chloroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and functional groups.
Cross-Coupling Reactions: Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, are commonly used to form carbon-carbon bonds with 7-Chloroquinazoline.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiourea are used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Cross-Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are employed.
Major Products: The major products formed from these reactions include various substituted quinazolines, which exhibit enhanced biological activities and improved pharmacokinetic properties .
Comparación Con Compuestos Similares
Quinazoline: The parent compound, lacking the chloro substituent.
4-Chloroquinazoline: A similar compound with the chloro group at the fourth position.
6-Chloroquinazoline: A similar compound with the chloro group at the sixth position.
Uniqueness: 7-Chloroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the chloro group influences the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug development .
Propiedades
IUPAC Name |
7-chloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPDIXAODMCKCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN=C2C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454574 | |
| Record name | 7-chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7556-99-2 | |
| Record name | 7-chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the 7-chloroquinazoline moiety contribute to the activity of compounds targeting human heart chymase?
A1: Research suggests that the 7-chloroquinazoline moiety plays a crucial role in the inhibitory activity of certain compounds against human heart chymase. Specifically, the phenyl ring of 7-chloroquinazoline seems to engage in hydrophobic interactions with the enzyme's P1 pocket. [] This interaction is believed to be essential for the compound's ability to block chymase activity.
Q2: What structural modifications to 7-chloroquinazoline derivatives have been explored to enhance their inhibitory potency against human heart chymase?
A2: Scientists have investigated various structural modifications to optimize the inhibitory activity of 7-chloroquinazoline derivatives. Studies reveal that incorporating a 3-phenylsulfonyl moiety with hydrophobic, electron-withdrawing groups at the 4-position enhances potency. [] Additionally, introducing anthranil groups and substituents like pyridylmethyl or N-pyridylacetamide at the 1-position further increases the inhibitory activity, with some derivatives achieving IC50 values in the nanomolar range. []
Q3: Beyond human heart chymase, what other biological targets have been explored for 7-chloroquinazoline derivatives?
A3: Research indicates that 7-chloroquinazoline derivatives possess potential as anti-leishmanial agents. [, ] Specifically, 2-(2′-chlorostyryl)-4-(δ- diethylamino-α-methylbutylamino)-7-chloroquinazoline diphosphate has shown promising activity against Leishmania parasites. [, ] Further studies are needed to fully elucidate its mechanism of action and therapeutic potential.
Q4: Have any 7-chloroquinazoline derivatives been investigated for their analgesic properties?
A4: Yes, researchers have explored the analgesic potential of certain 7-chloroquinazoline derivatives. Studies have focused on synthesizing and evaluating analogs of anpirtoline, a known analgesic, where the pyridine ring is replaced with a 7-chloroquinazoline nucleus. [] These analogs were tested for their receptor binding profiles (5-HT1A, 5-HT1B) and analgesic activity in various pain models. Some of these compounds exhibited analgesic effects comparable to clinically used drugs like flupirtine and tramadol. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







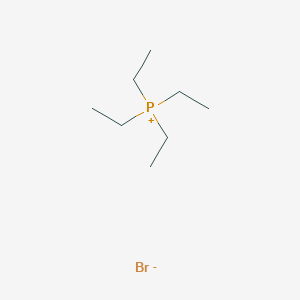
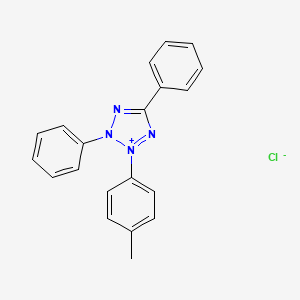

![(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B1588794.png)

